2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-phenacylsulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c21-13-17-12-16-10-4-1-2-7-11-18(16)22-20(17)24-14-19(23)15-8-5-3-6-9-15/h3,5-6,8-9,12H,1-2,4,7,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFFNHAYIKNYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that merit exploration. This article provides a comprehensive overview of its biological activity based on existing literature and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 336.45 g/mol
- CAS Number : [Not provided in the sources]
The biological activity of this compound primarily stems from its interactions with various biochemical pathways. The presence of the thioether group and the carbonitrile moiety are believed to play crucial roles in its pharmacological effects.
Biological Activities
- Antiviral Activity
- Cytotoxicity and Antitumor Effects
- Anti-inflammatory Properties
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antiviral | Inhibition of HBV replication | |
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Anti-inflammatory | Inhibition of inflammatory cytokines |
Case Study Example
In a study examining the antiviral potential of related compounds, researchers found that specific analogs significantly reduced the secretion of viral antigens in infected cells. This effect was concentration-dependent and comparable to established antiviral agents like lamivudine .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile exhibit various biological activities:
- Anticancer Properties : Studies have shown that derivatives of cyclooctapyridines can inhibit cancer cell proliferation and induce apoptosis in several cancer types. This is attributed to their ability to interact with cellular signaling pathways involved in growth and survival.
- Antioxidant Activity : The compound's structural features suggest it may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with chronic diseases.
- Antimicrobial Effects : Preliminary studies indicate that similar compounds have shown effectiveness against various bacterial strains. The presence of the sulfanyl group may enhance their antimicrobial activity by disrupting bacterial cell membranes.
Case Studies
Several case studies highlight the applications of related compounds in medicinal chemistry:
-
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that derivatives of cyclooctapyridines exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . -
Case Study 2: Antioxidant Properties
Research published in Pharmaceutical Chemistry Journal showed that certain thieno[2,3-b]pyridines exhibited potent antioxidant effects comparable to established antioxidants like ascorbic acid. These findings suggest potential for developing new antioxidant therapies .
Potential Therapeutic Applications
Given its diverse biological activities, This compound could have several therapeutic applications:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
- Neuroprotection : Utilizing its antioxidant properties to protect neuronal cells from oxidative damage could lead to new treatments for neurodegenerative diseases.
- Infection Control : Its antimicrobial properties could be harnessed to develop new antibiotics or antifungal agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Cycloocta[b]pyridine derivatives are a well-studied class due to their pharmacological relevance. Below is a comparison of key analogues:
Key Structural and Functional Differences
Methoxy/ethoxy substituents (e.g., in ) improve metabolic stability compared to sulfanyl groups, which may undergo oxidation .
Synthetic Efficiency :
- Multicomponent reactions (e.g., Priya et al.’s one-pot method for pyridine-3-carbonitriles) yield the target scaffold in >90% efficiency , whereas blonanserin’s synthesis requires multistep protocols .
Biological Activity: Blonanserin’s clinical efficacy contrasts with the target compound’s underexplored pharmacology, though both share cycloocta[b]pyridine cores linked to CNS targets . Anticancer derivatives (e.g., 2-amino-4-(4-chlorophenyl)-analogue) highlight the scaffold’s versatility, with activity mediated by carbonitrile’s electron-withdrawing effects enhancing DNA intercalation .
Physicochemical and Crystallographic Insights
- Conformational Analysis : The cyclooctane ring adopts a twisted boat-chair conformation in analogues like 4-(2-fluorophenyl)-2-methoxy derivatives, stabilizing the pyridine core for target engagement .
- Hydrogen Bonding : The 3-carbonitrile group participates in C≡N···H interactions, as observed in crystallographic studies of related compounds .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach is alkylation of the sulfanyl precursor under basic conditions. For example, in analogous compounds, stirring with anhydrous potassium carbonate in DMF at room temperature for 12 hours yields intermediates, followed by purification via crystallization (43% yield reported for similar pyrimidine derivatives) . Key parameters include solvent choice (e.g., DMF for solubility), stoichiometric control of reagents (e.g., 1:1 molar ratio of alkylating agents), and post-reaction quenching with water to precipitate the product .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray diffraction (XRD) : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, β = 97.8°) are typical for related hexahydrocycloocta[b]pyridines. Hydrogen bonding patterns (e.g., N–H⋯O interactions) should be analyzed to confirm dimer formation .
- NMR : Focus on ¹H and ¹³C signals for the sulfanyl (δ ~3.5 ppm for CH₂S), oxo (δ ~13.5 ppm for NH), and nitrile groups (δ ~115 ppm for CN) .
- IR : Identify stretches for C≡N (~2200 cm⁻¹) and C=O (~1660 cm⁻¹) .
Q. How can researchers ensure compound purity using chromatographic methods?
- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane mobile phases (e.g., 3:7 ratio) is effective for monitoring reaction progress. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can quantify purity (>95%). Critical parameters include flow rate (1.0 mL/min) and gradient elution (acetonitrile/water) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond angles, unit cell parameters) across studies be resolved?
- Methodological Answer : Discrepancies may arise from temperature-dependent polymorphism or solvent effects during crystallization. To address this:
- Perform temperature-controlled XRD studies (e.g., 100–293 K) to assess thermal expansion coefficients .
- Use ab initio density functional theory (DFT) calculations (software: Gaussian 16) to compare experimental and theoretical bond lengths/angles. For example, C–S bond lengths in similar compounds range from 1.76–1.82 Å experimentally but may vary by 0.02 Å computationally .
Q. What computational strategies predict the compound’s bioactivity and binding interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., cyclooxygenase-2). Parameterize force fields (AMBER) for sulfanyl and nitrile groups, and validate with free-energy perturbation (FEP) calculations .
- QSAR modeling : Train models on hexahydroquinoline derivatives (e.g., IC₅₀ values against cancer cell lines) to correlate substituent effects (e.g., electron-withdrawing nitriles) with activity .
Q. How can the reactivity of sulfanyl and oxo groups be systematically investigated under varying conditions?
- Methodological Answer :
- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 3–10) using UV-Vis spectroscopy. For example, sulfanyl groups may oxidize to sulfoxides at pH > 8 .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks at ~200°C for cycloocta[b]pyridine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
